
N-(4-Nitrobenzylidene)-3-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Nitrobenzylidene)-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C14H9F3N2O2 It is a derivative of aniline, characterized by the presence of a nitro group and a trifluoromethyl group attached to the benzylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrobenzylidene)-3-(trifluoromethyl)aniline typically involves the condensation reaction between 4-nitrobenzaldehyde and 3-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(4-Nitrobenzylidene)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of N-(4-aminobenzylidene)-3-(trifluoromethyl)aniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-Nitrobenzylidene)-3-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-(4-Nitrobenzylidene)-3-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group and trifluoromethyl group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules, affecting their function and activity.
類似化合物との比較
Similar Compounds
- N-(4-Nitrobenzylidene)aniline
- N-(3-Nitrobenzylidene)-3-(trifluoromethyl)aniline
- N-(4-Methoxybenzylidene)-3-(trifluoromethyl)aniline
Uniqueness
N-(4-Nitrobenzylidene)-3-(trifluoromethyl)aniline is unique due to the presence of both a nitro group and a trifluoromethyl group, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C14H9F3N2O2 |
|---|---|
分子量 |
294.23 g/mol |
IUPAC名 |
1-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]methanimine |
InChI |
InChI=1S/C14H9F3N2O2/c15-14(16,17)11-2-1-3-12(8-11)18-9-10-4-6-13(7-5-10)19(20)21/h1-9H |
InChIキー |
DILJLVRUWKDPBX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Hydroxy-2a,2a1,5,5a,6,8a-hexahydro-2H-naphtho[1,8-bc]furan-2-one](/img/structure/B11955708.png)
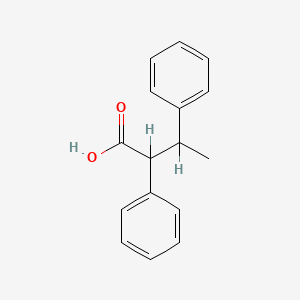
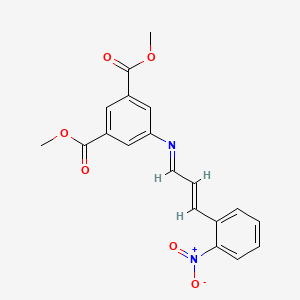
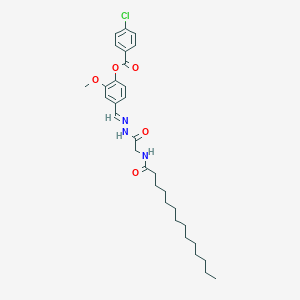
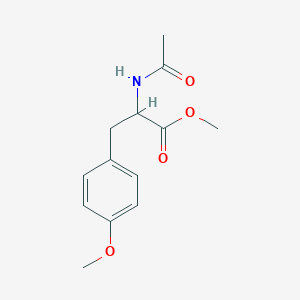
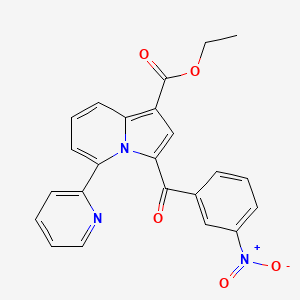


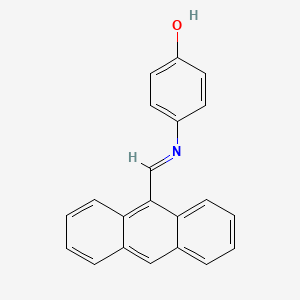

![N-cyclopropyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11955790.png)
![6-[1-(2-Hydroxyethylamino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B11955792.png)
